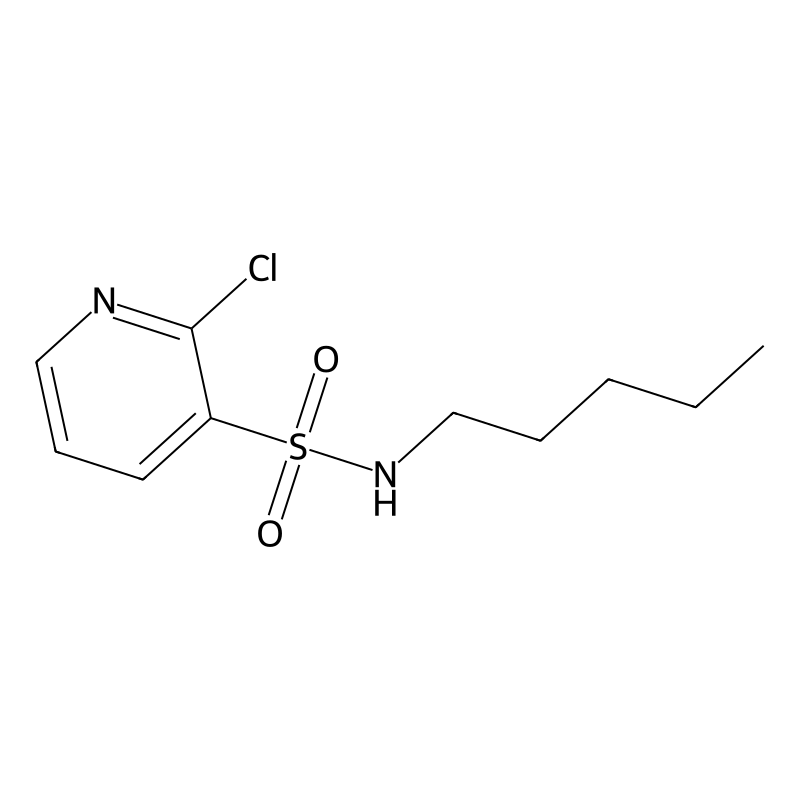

2-chloro-N-pentylpyridine-3-sulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-Chloro-N-pentylpyridine-3-sulfonamide (CAS 1156388-42-9) is a substituted pyridine sulfonamide primarily utilized as a critical chemical intermediate in the synthesis of advanced SMAC (Second Mitochondria-derived Activator of Caspases) mimetics. These mimetics are developed as antagonists of Inhibitor of Apoptosis Proteins (IAPs), a class of drug candidates under investigation for cancer therapy.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEjg8gYpWuedbqZIh4PHHSQxU0vUnK0Uf1s8QwboWxUKc1nO469uBBts1aHD0OXM49-81bJuMtoQypvo33XiWstPaiAuF9UFl8omsEPy__MBKLVtu74lX87OpaooCPWTVnClcAl)] The specific combination of the 2-chloro substituent and the N-pentyl group is not arbitrary; it is integral to achieving high-affinity binding to target proteins like XIAP, cIAP1, and cIAP2 in the final active compounds.

Research Fit

In the synthesis of high-affinity IAP antagonists, seemingly minor structural changes to the 2-chloro-N-pentylpyridine-3-sulfonamide core can lead to significant drops in the biological potency of the final compound. Structure-activity relationship (SAR) data demonstrates that the length of the N-alkyl chain is a critical determinant of binding affinity to the BIR3 domains of key IAP proteins.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEjg8gYpWuedbqZIh4PHHSQxU0vUnK0Uf1s8QwboWxUKc1nO469uBBts1aHD0OXM49-81bJuMtoQypvo33XiWstPaiAuF9UFl8omsEPy__MBKLVtu74lX87OpaooCPWTVnClcAl)] Substituting the N-pentyl group with shorter (e.g., N-propyl, N-butyl) or longer (e.g., N-hexyl) chains can disrupt optimal hydrophobic interactions within the binding pocket, resulting in a less potent final molecule. Therefore, selecting this exact intermediate is a procurement decision driven by the need to maximize the biological efficacy of the target compound, avoiding costly and time-consuming synthesis of suboptimal analogs.

Substitution Risk

N-Pentyl Chain Maximizes cIAP1 Binding

In the development of potent SMAC mimetics, the final compound derived from the N-pentyl intermediate (Compound 2) demonstrates exceptionally high binding affinity for the cIAP1 protein, with a Ki value of 1.9 nM.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEjg8gYpWuedbqZIh4PHHSQxU0vUnK0Uf1s8QwboWxUKc1nO469uBBts1aHD0OXM49-81bJuMtoQypvo33XiWstPaiAuF9UFl8omsEPy__MBKLVtu74lX87OpaooCPWTVnClcAl)] When the N-pentyl group is replaced with a shorter N-butyl group (in Compound 3), the binding affinity decreases by over 5-fold to 10 nM. Using a shorter N-propyl group (in Compound 4) results in a nearly 15-fold decrease in potency, with a Ki of 28 nM.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEjg8gYpWuedbqZIh4PHHSQxU0vUnK0Uf1s8QwboWxUKc1nO469uBBts1aHD0OXM49-81bJuMtoQypvo33XiWstPaiAuF9UFl8omsEPy__MBKLVtu74lX87OpaooCPWTVnClcAl)] This highlights the specific requirement of the N-pentyl chain for achieving maximum potency against cIAP1.

| Evidence Dimension | Binding Affinity (Ki) to cIAP1-BIR3 Domain |

| Target Compound Data | 1.9 nM (for final compound derived from N-pentyl intermediate) |

| Comparator Or Baseline | Comparator 1 (N-butyl derived): 10 nM Comparator 2 (N-propyl derived): 28 nM |

| Quantified Difference | Over 5x more potent than N-butyl analog; ~15x more potent than N-propyl analog. |

| Conditions | Fluorescence polarization binding assay measuring affinity to the BIR3 domain of the cIAP1 protein. |

For researchers developing IAP antagonists, using the N-pentyl intermediate is critical for synthesizing compounds with the highest possible potency against the key cIAP1 target.

N-Pentyl Chain Optimizes cIAP2 Affinity

The choice of the N-pentyl group is also validated by its effect on binding to the cIAP2 protein. The final compound synthesized using the N-pentyl intermediate (Compound 2) has a strong binding affinity with a Ki of 5.1 nM.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEjg8gYpWuedbqZIh4PHHSQxU0vUnK0Uf1s8QwboWxUKc1nO469uBBts1aHD0OXM49-81bJuMtoQypvo33XiWstPaiAuF9UFl8omsEPy__MBKLVtu74lX87OpaooCPWTVnClcAl)] In contrast, the analog derived from an N-butyl intermediate (Compound 3) is nearly 4 times less potent (Ki = 19 nM), and the analog from an N-propyl intermediate (Compound 4) is over 11 times less potent (Ki = 58 nM).[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEjg8gYpWuedbqZIh4PHHSQxU0vUnK0Uf1s8QwboWxUKc1nO469uBBts1aHD0OXM49-81bJuMtoQypvo33XiWstPaiAuF9UFl8omsEPy__MBKLVtu74lX87OpaooCPWTVnClcAl)] This demonstrates a clear SAR trend where the five-carbon chain provides the optimal length for interaction with the cIAP2 binding site.

| Evidence Dimension | Binding Affinity (Ki) to cIAP2-BIR3 Domain |

| Target Compound Data | 5.1 nM (for final compound derived from N-pentyl intermediate) |

| Comparator Or Baseline | Comparator 1 (N-butyl derived): 19 nM Comparator 2 (N-propyl derived): 58 nM |

| Quantified Difference | 3.7x more potent than N-butyl analog; 11.4x more potent than N-propyl analog. |

| Conditions | Fluorescence polarization binding assay measuring affinity to the BIR3 domain of the cIAP2 protein. |

Procuring the N-pentyl intermediate ensures the resulting IAP antagonist has optimal, low-nanomolar potency against cIAP2, a key factor for inducing apoptosis in cancer cells.

Validated Precursor for Clinical Candidate AT-406

2-Chloro-N-pentylpyridine-3-sulfonamide is explicitly cited as 'Intermediate 10' in the synthesis of 'Compound 2' (also known as SM-406 or AT-406), a potent IAP antagonist that has advanced to clinical trials.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEjg8gYpWuedbqZIh4PHHSQxU0vUnK0Uf1s8QwboWxUKc1nO469uBBts1aHD0OXM49-81bJuMtoQypvo33XiWstPaiAuF9UFl8omsEPy__MBKLVtu74lX87OpaooCPWTVnClcAl)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHuRoXXFo9fBStInAKbxSKIA6Fp-ENIIQ9JSVvCifENQYJMnHGkaZcFDVp4ZpxwCfHDe12sYwp3icI-Pu_MR4eV6yxS9amOidpowI-G2GXuVAvYk_FamT5U4x1qvUcynCGa5GNQws2Br-7bEpSkRNcDhknih1IYuSvvS2skgcN7icBi2YSqEab51bVhEbPC5H5ep3L8pEaATWD2rlCSZFj1wo3pc-skc5amoF4fS8HyhkrK1QgNQAu2Dn5KKSMpVr5KRgp7U9SWRVcr9OUsLebo)] The patent literature details its preparation and subsequent use in a multi-step synthesis, confirming its role as a viable and validated precursor for producing advanced, clinically relevant molecules. The detailed synthetic route provides a clear and reproducible pathway for researchers and process chemists.

| Evidence Dimension | Role in Synthesis Route |

| Target Compound Data | Confirmed as 'Intermediate 10' in the established synthesis of clinical candidate AT-406/SM-406. |

| Comparator Or Baseline | Generic or unvalidated intermediates without a documented history in the synthesis of a clinically evaluated compound. |

| Quantified Difference | Not applicable (process validation). |

| Conditions | Multi-step synthesis of IAP antagonist SM-406 as detailed in patent examples. |

This provides confidence in procurement, as the intermediate is not a theoretical building block but a proven component in a successful, well-documented synthesis of a high-value final product.

High-Potency SMAC Mimetic Synthesis

This intermediate is the logical choice for research programs aiming to synthesize SMAC mimetics, such as AT-406/SM-406, where maximizing potency against cIAP1 and cIAP2 is a primary objective. The evidence strongly indicates that the N-pentyl group is optimal for achieving the low-nanomolar binding affinities required for effective IAP antagonism.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEjg8gYpWuedbqZIh4PHHSQxU0vUnK0Uf1s8QwboWxUKc1nO469uBBts1aHD0OXM49-81bJuMtoQypvo33XiWstPaiAuF9UFl8omsEPy__MBKLVtu74lX87OpaooCPWTVnClcAl)]

SAR Reference Compound

For medicinal chemistry campaigns exploring novel IAP antagonists, the final compound derived from this intermediate serves as a high-potency benchmark. Its well-defined activity profile against cIAP1, cIAP2, and XIAP provides a critical reference point for evaluating novel substitutions on the pyridine sulfonamide scaffold.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEjg8gYpWuedbqZIh4PHHSQxU0vUnK0Uf1s8QwboWxUKc1nO469uBBts1aHD0OXM49-81bJuMtoQypvo33XiWstPaiAuF9UFl8omsEPy__MBKLVtu74lX87OpaooCPWTVnClcAl)]

Orally Bioavailable IAP Antagonists

The resulting compound from this precursor, AT-406, was specifically developed as a potent and orally active IAP antagonist.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHuRoXXFo9fBStInAKbxSKIA6Fp-ENIIQ9JSVvCifENQYJMnHGkaZcFDVp4ZpxwCfHDe12sYwp3icI-Pu_MR4eV6yxS9amOidpowI-G2GXuVAvYk_FamT5U4x1qvUcynCGa5GNQws2Br-7bEpSkRNcDhknih1IYuSvvS2skgcN7icBi2YSqEab51bVhEbPC5H5ep3L8pEaATWD2rlCSZFj1wo3pc-skc5amoF4fS8HyhkrK1QgNQAu2Dn5KKSMpVr5KRgp7U9SWRVcr9OUsLebo)] Therefore, this intermediate is a suitable starting point for projects where oral bioavailability is a key desired property of the final drug candidate.

Application Fit Matrix

References

- [1] Sun, H. et al. Pyrrolidine compounds and methods of use thereof. World Intellectual Property Organization, WO/2008/134557, published November 13, 2008.

- [2] Lu, J. et al. A potent and orally active antagonist of multiple inhibitor of apoptosis proteins (IAPs) (SM-406/AT-406) in clinical development for cancer treatment. ACS Med. Chem. Lett. 2011, 2 (12), pp 938–942.

XLogP3

Explore Compound Types